molecular formula C17H19N3O3S2 B2879465 (4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448072-47-6

(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2879465
CAS No.: 1448072-47-6
M. Wt: 377.48
InChI Key: DMIGFRJXRYKADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex synthetic compound designed for advanced pharmaceutical and medicinal chemistry research. It features a hybrid structure combining a 4-methyl-1,2,3-thiadiazole moiety with a sterically defined (1R,5S)-8-azabicyclo[3.2.1]octane (tropane) scaffold bearing a phenylsulfonyl group . The 1,2,3-thiadiazole ring is a privileged structure in drug discovery, known for contributing to diverse biological activities due to its electron-rich nature and ability to engage in key molecular interactions . The incorporation of a phenylsulfonyl group at the 3-position of the bridged azabicyclic system is a significant structural feature, as sulfonyl-containing groups are commonly employed in medicinal chemistry to modulate properties like solubility, metabolic stability, and binding affinity to biological targets . This specific stereochemistry ((1R,5S)) of the 8-azabicyclo[3.2.1]octane core ensures a defined three-dimensional orientation, which is critical for selective interaction with enantioselective biological systems . As a molecular hybrid, this compound serves as a valuable chemical tool for researchers investigating new pharmacophores. Its primary application is in the screening and development of novel therapeutic agents, particularly as a scaffold for probing enzyme and receptor interactions. Researchers can utilize this compound in structure-activity relationship (SAR) studies to optimize lead compounds for potential indications. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S2/c1-11-16(24-19-18-11)17(21)20-12-7-8-13(20)10-15(9-12)25(22,23)14-5-3-2-4-6-14/h2-6,12-13,15H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIGFRJXRYKADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its distinct functional groups:

  • Thiadiazole moiety : Known for various biological activities.
  • Bicyclic structure : Contributes to the compound's pharmacokinetic properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the 4-methyl-1,2,3-thiadiazole moiety enhances the interaction with microbial targets, leading to increased efficacy against various pathogens.

Pathogen TypeActivity LevelReference
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiSignificant

Anticonvulsant Properties

Studies have shown that compounds containing the thiadiazole ring can exhibit anticonvulsant activity. The mechanism is thought to involve modulation of neurotransmitter systems and ion channels.

Case Study :
In a study evaluating various thiadiazole derivatives, one compound demonstrated a significant reduction in seizure activity in animal models using the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. The compound showed an inhibition rate of 75% at a dosage of 20 mg/kg .

Anticancer Activity

Thiadiazole derivatives have been investigated for their cytotoxic effects against cancer cell lines. The presence of the thiadiazole ring enhances apoptotic pathways and inhibits tumor growth.

Cell LineIC50 (µM)Reference
HeLa12.5
MCF-715.0

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its anticonvulsant effects.
  • Oxidative Stress Induction : Induces oxidative stress in cancer cells leading to apoptosis.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bicyclic framework distinguishes it from β-lactam analogues (e.g., cephalosporin derivatives) but shares sulfonyl and heterocyclic motifs that enhance enzyme inhibition .
  • Unlike triazole-based compounds , the thiadiazole ring in the target may improve metabolic stability due to reduced oxidative susceptibility.
Bioactivity and Pharmacological Profiles
Compound Class Bioactivity Mechanism (Inferred) Target Compound’s Potential Advantage
Thiadiazole derivatives Antimicrobial (e.g., disruption of bacterial cell wall synthesis) Inhibition of penicillin-binding proteins Rigid bicyclic core may enhance selectivity for bacterial targets
Phenylsulfonyl-containing Enzyme inhibition (e.g., sulfotransferases, proteases) Competitive binding to sulfonate-recognition sites Stereochemistry may reduce off-target interactions
Bicyclic amines CNS activity (e.g., tropane alkaloid analogues) Dopamine/norepinephrine reuptake inhibition Sulfonyl group may limit blood-brain barrier penetration

Notable Findings:

  • The phenylsulfonyl group in the target compound is critical for interactions with sulfotransferases, as seen in triazole-based inhibitors .
  • Thiadiazole rings in cephalosporin derivatives exhibit potent Gram-negative activity , suggesting the target compound could be optimized for similar applications.
Physicochemical Properties
Property Target Compound (Predicted) Triazole-Thioether Analogue Cephalosporin-Thiadiazole
Molecular Weight ~420 g/mol 528 g/mol 476 g/mol
LogP ~2.5 (moderate lipophilicity) 3.1 1.8
Solubility Low (due to bicyclic core) Moderate (polar triazole group) High (carboxylic acid moiety)

Implications :

  • The target compound’s low solubility may necessitate formulation adjustments (e.g., PEGylation ).

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